molecular formula C12H12BrNO4S B5727349 5-bromo-N-(2-furylmethyl)-2-methoxybenzenesulfonamide

5-bromo-N-(2-furylmethyl)-2-methoxybenzenesulfonamide

Cat. No. B5727349
M. Wt: 346.20 g/mol
InChI Key: LILVWCMXCHFXMB-UHFFFAOYSA-N
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Description

Sulfonamides are a group of organic compounds sharing a common functional group with the structure R-SO2-NH2, where R is an aryl or alkyl group. They are known for their diverse chemical properties and applications, including medicinal chemistry, where they serve as the basis for several antibiotics.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines. For example, related compounds such as N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides are synthesized by reacting 4-bromobenzenesulfonyl chloride with different amines, showcasing the versatility of sulfonamide chemistry in producing a wide range of derivatives (Riaz, 2020).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized using spectroscopic techniques such as NMR and IR spectroscopy, providing detailed information on the molecular framework and functional groups' placement. For instance, tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate's crystal structure reveals a trigonal bipyramidal coordination around bismuth atoms, demonstrating the complex geometries that can be achieved with sulfonamide derivatives (Sharutin & Sharutina, 2016).

Chemical Reactions and Properties

Sulfonamide derivatives undergo various chemical reactions, including enzymatic inhibition, showcasing their potential in biomedical applications. For example, certain N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides exhibit significant enzyme inhibitory activity, highlighting the chemical reactivity and potential therapeutic uses of these compounds (Riaz, 2020).

properties

IUPAC Name

5-bromo-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO4S/c1-17-11-5-4-9(13)7-12(11)19(15,16)14-8-10-3-2-6-18-10/h2-7,14H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILVWCMXCHFXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Bromo-2-methoxyphenyl)sulfonyl](2-furylmethyl)amine

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